

# What is the binding site of JNJ4796 on hemagglutinin?

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## Compound of Interest

Compound Name: **JNJ4796**

Cat. No.: **B608230**

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An In-depth Technical Guide to the Hemagglutinin Binding Site of **JNJ4796**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site and mechanism of action of **JNJ4796**, a potent, orally bioavailable small molecule inhibitor of influenza A virus.

## Executive Summary

**JNJ4796** is a novel antiviral compound that targets the hemagglutinin (HA) protein of influenza A viruses, preventing viral entry into host cells. It was identified through a high-throughput screening campaign designed to find small molecules that mimic the function of the broadly neutralizing antibody (bnAb) CR6261.<sup>[1][2][3]</sup> Crystallographic studies have revealed that **JNJ4796** binds to a highly conserved hydrophobic groove within the stem region of HA, at the interface of the HA1 and HA2 subunits.<sup>[1]</sup> This binding stabilizes the pre-fusion conformation of HA, thereby inhibiting the pH-dependent conformational changes required for viral membrane fusion with the endosomal membrane.<sup>[1][4][5]</sup> **JNJ4796** exhibits broad activity against Group 1 influenza A viruses.<sup>[1][2]</sup>

## Binding Site Characterization

The binding site of **JNJ4796** is located in a conserved, hydrophobic pocket in the stem of the hemagglutinin trimer.<sup>[1]</sup> This site is analogous to the epitope of the broadly neutralizing antibody CR6261.<sup>[1][6]</sup>

## Structural Details:

X-ray crystallography of **JNJ4796** in complex with H1N1 (A/Solomon Islands/3/2006) and H5N1 (A/Vietnam/1203/2004) hemagglutinins has provided high-resolution structural details of the interaction.[1]

- Location: The binding pocket is situated at the interface between the HA1 and HA2 subunits of a single HA protomer within the trimer.[1]
- Stoichiometry: Three molecules of **JNJ4796** bind to each HA trimer, with one molecule per protomer.[1]
- Key Interactions: The binding of **JNJ4796** is primarily driven by hydrophobic interactions. The molecule orients itself within the groove, with its various rings making key contacts with conserved residues in the HA stem.[1] While specific residue interactions are detailed in the primary literature, the overall principle is the mimicry of the key interactions made by the bnAb CR6261.[1]

## Quantitative Data: In Vitro Efficacy

The efficacy of **JNJ4796** has been quantified against a panel of influenza A Group 1 viruses. The following table summarizes the reported 50% effective concentration (EC50) values from in vitro neutralization assays.

Influenza A Strain	EC50
H1/Bris	12 nM[7]
H1/Cal	66 nM[7]
H1/NCa	38 nM[7]
H1/PR8	22 nM[7]
H1/SI06	13 nM[7]
H5/H97	449 nM[7]
H5/Viet	3.24 $\mu$ M[7]

# Experimental Protocols

The identification and characterization of the **JNJ4796** binding site involved a multi-step experimental approach.

## 4.1. High-Throughput Screening (HTS) for Hit Identification:

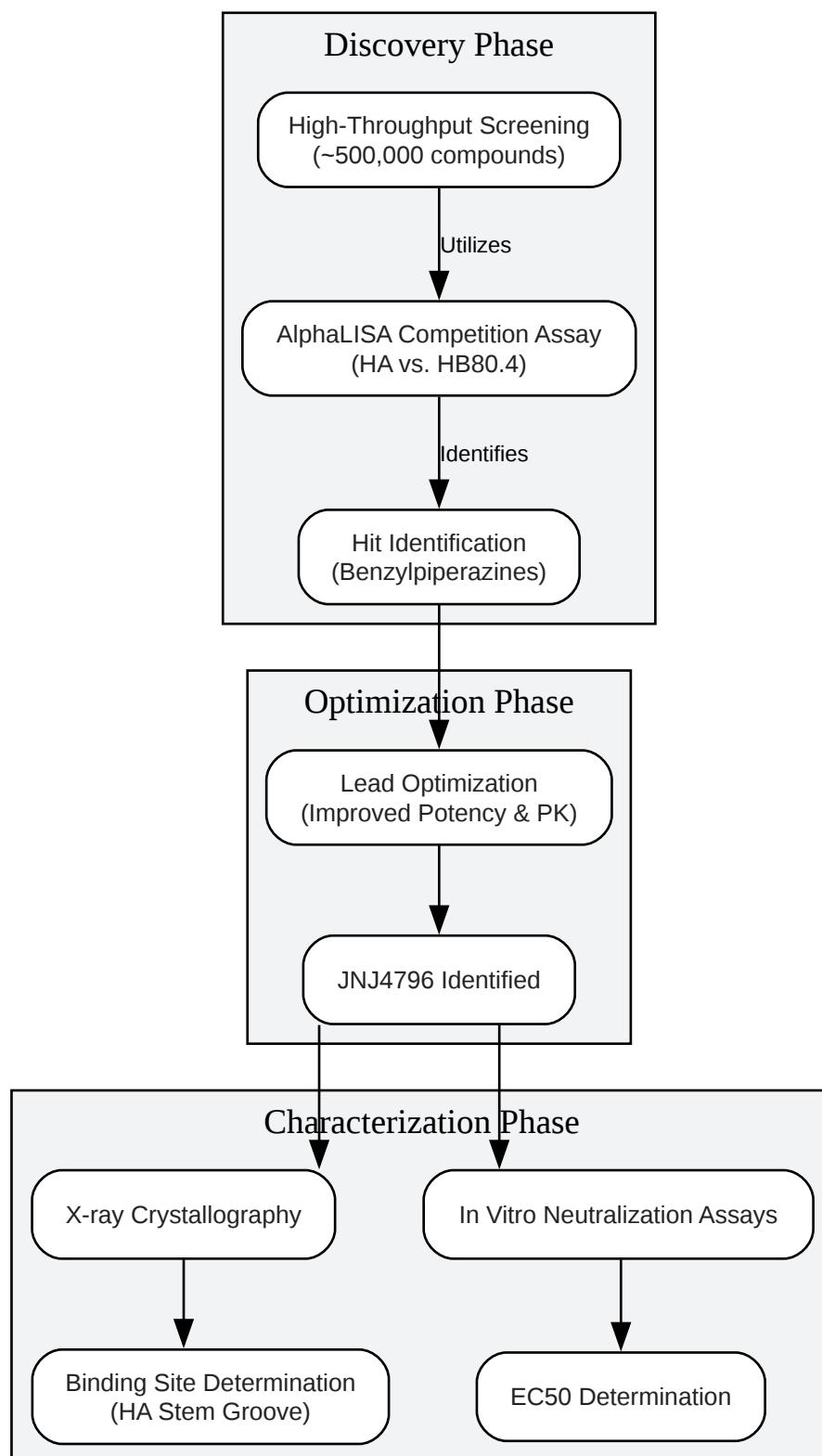
- Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) competition assay was employed.[1][8]
- Reagents:
  - Recombinant hemagglutinin (HA) protein.
  - HB80.4, a small, de novo-designed protein that mimics the binding of the bnAb CR6261 to the HA stem.[1][8]
  - A library of approximately 500,000 small molecule compounds.[2][6]
- Procedure:
  - Immobilized HA was incubated with biotinylated HB80.4.
  - Streptavidin-coated donor beads and acceptor beads were added, bringing them into proximity and generating a luminescent signal.
  - Small molecules from the library were introduced to the assay.
  - Compounds that bind to the CR6261 epitope on HA displace HB80.4, leading to a decrease in the AlphaLISA signal.
  - Hits were identified as compounds that caused a significant reduction in luminescence. The benzylpiperazine class of molecules, from which **JNJ4796** was derived, emerged as a major hit class.[1][6]

## 4.2. X-ray Crystallography for Structural Determination:

- Protein Expression and Purification: Recombinant HA trimers (e.g., from H1N1 A/Solomon Islands/3/2006 and H5N1 A/Vietnam/1203/2004) were expressed in a suitable expression system (e.g., insect cells) and purified.
- Complex Formation: The purified HA trimers were incubated with an excess of **JNJ4796** to ensure saturation of the binding sites.
- Crystallization: The HA-**JNJ4796** complex was subjected to crystallization screening to obtain diffraction-quality crystals.
- Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals. The resulting electron density maps were used to solve the three-dimensional structure of the HA-**JNJ4796** complex, revealing the precise binding site and molecular interactions.[\[1\]](#)

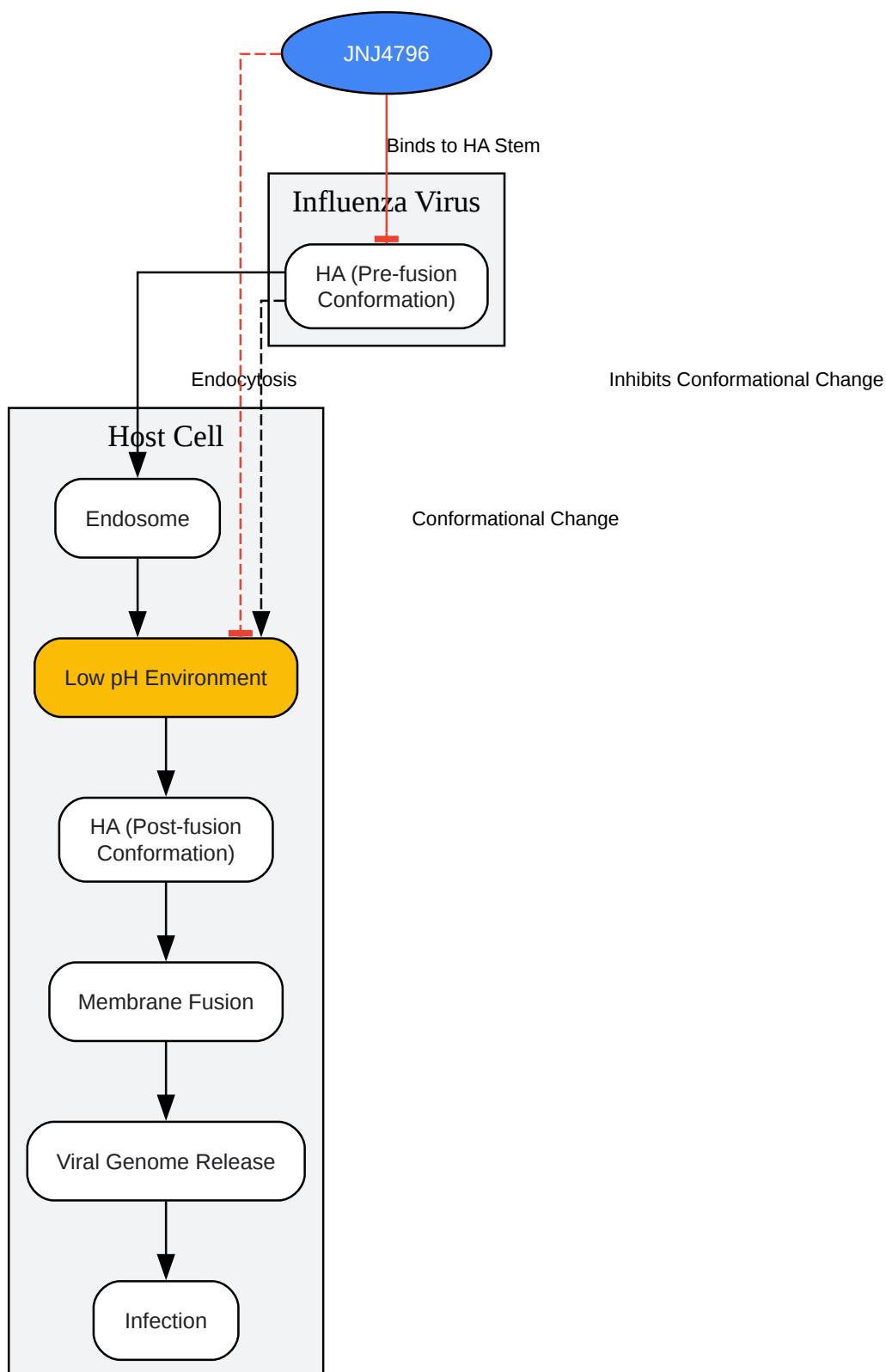
## Visualizations

Experimental Workflow for **JNJ4796** Discovery and Characterization

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A flowchart illustrating the discovery and characterization of **JNJ4796**.

## Mechanism of Action Signaling Pathway

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The inhibitory mechanism of **JNJ4796** on the influenza virus entry pathway.

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